

Molecular formula and molecular weight of 4-Methyl-2-heptene

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Compound of Interest

Compound Name: 4-Methyl-2-heptene

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An In-Depth Technical Guide to 4-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, molecular weight, and key physicochemical properties of **4-Methyl-2-heptene**. It also outlines detailed experimental protocols for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques in modern research and development.

Molecular Structure and Identity

4-Methyl-2-heptene is an unsaturated aliphatic hydrocarbon. Its structure consists of a seven-carbon chain (heptene) with a double bond located at the second carbon position and a methyl group attached to the fourth carbon.

- Molecular Formula: C_8H_{16}

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

- Atomic Weight of Carbon (C): 12.011 g/mol
- Atomic Weight of Hydrogen (H): 1.008 g/mol

The molecular weight of **4-Methyl-2-heptene** is calculated as follows:

$$(8 \times 12.011 \text{ g/mol}) + (16 \times 1.008 \text{ g/mol}) = 96.088 \text{ g/mol} + 16.128 \text{ g/mol} = 112.216 \text{ g/mol}$$

Based on computational data from various chemical databases, the commonly cited molecular weight is 112.21 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Properties

The following table summarizes key quantitative data for **4-Methyl-2-heptene**. These properties are essential for its handling, purification, and use in experimental settings.

Property	Value	Unit	Source(s)
Molecular Weight	112.21	g/mol	[1] [2] [3] [4] [5]
Boiling Point	113.5 - 114.1	°C	[4]
Density	0.712	g/cm ³	[1]
Refractive Index	1.408	[1]	
Melting Point	-103.01 (estimate)	°C	[1]
Water Solubility	0.0085	g/L	[6]
logP (Octanol/Water Partition Coefficient)	4.52	[6]	

Experimental Protocols

Accurate characterization of **4-Methyl-2-heptene** requires robust analytical techniques. Below are detailed methodologies for its analysis by GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[\[7\]](#) It is highly effective for the analysis of hydrocarbons like **4-Methyl-2-heptene**.

Objective: To separate **4-Methyl-2-heptene** from a mixture and confirm its identity and purity based on its retention time and mass spectrum.

Methodology:

- Sample Preparation:
 - Dissolve a known quantity of the sample containing **4-Methyl-2-heptene** in a high-purity volatile solvent (e.g., hexane or dichloromethane).
 - The concentration should be optimized to be within the linear range of the detector, typically in the low ppm ($\mu\text{g/mL}$) range.
 - If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) column to clean up the sample and remove interfering matrix components.[\[8\]](#)[\[9\]](#)
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 μm film thickness), is suitable for hydrocarbon analysis.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.

- Hold at 150 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 35-350.
- Data Analysis:
 - The retention time of the peak corresponding to **4-Methyl-2-heptene** is used for qualitative identification by comparing it to a known standard.
 - The obtained mass spectrum is compared with a reference library (e.g., NIST Mass Spectral Library) for confirmation. The fragmentation pattern for **4-Methyl-2-heptene** will show characteristic ions resulting from the cleavage of the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for structural elucidation.

Objective: To confirm the chemical structure of **4-Methyl-2-heptene** by analyzing the chemical shifts, coupling patterns, and integration of proton (^1H) and carbon (^{13}C) signals.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified **4-Methyl-2-heptene** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

- Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Conditions:
 - Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
 - Probe: 5 mm broadband observe (BBO) probe.
 - Temperature: 298 K (25 °C).
- ^1H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 16 ppm.
 - Acquisition Time: ~2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
 - Expected Chemical Shifts: Alkenyl protons ($=\text{CH}-$) are expected to appear in the deshielded region of the spectrum, typically between δ 4.5 and 6.0 ppm.^{[10][11]} Aliphatic protons (CH , CH_2 , CH_3) will resonate upfield, generally between δ 0.8 and 2.2 ppm.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Spectral Width: 240 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

- Expected Chemical Shifts: The sp^2 hybridized carbons of the double bond ($C=C$) are expected to appear significantly downfield, in the range of δ 110-140 ppm.^[11] The sp^3 hybridized aliphatic carbons will appear upfield, typically between δ 10 and 40 ppm.
- Data Analysis:
 - Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of different types of protons.
 - Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of adjacent protons.
 - Correlate the 1H and ^{13}C spectra using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment of all signals and confirmation of the molecular structure.

Visualized Workflow

The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample suspected to be **4-Methyl-2-heptene**, utilizing the protocols described above.

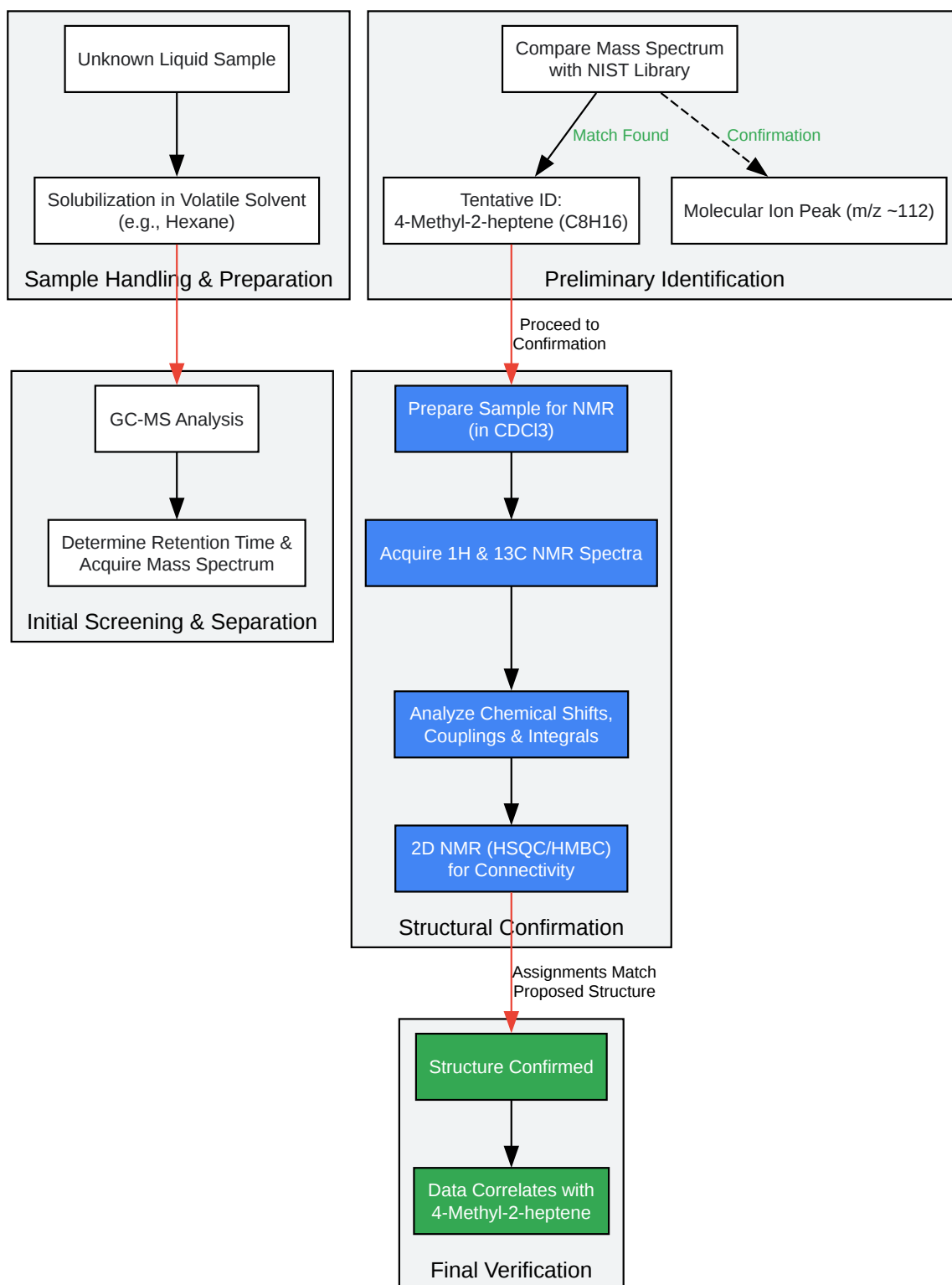


Figure 1: Analytical Workflow for 4-Methyl-2-heptene Characterization

[Click to download full resolution via product page](#)Figure 1: Analytical Workflow for **4-Methyl-2-heptene** Characterization

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